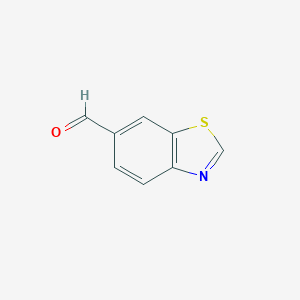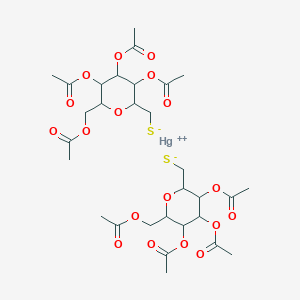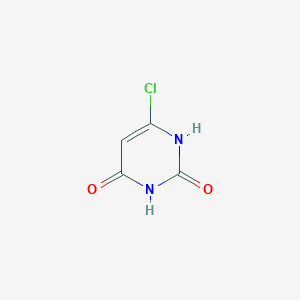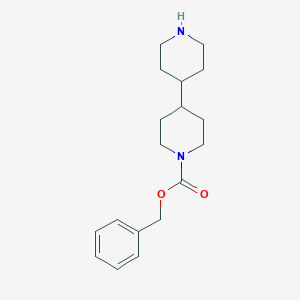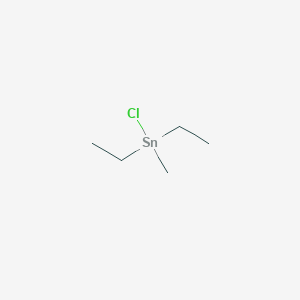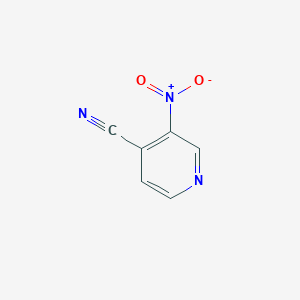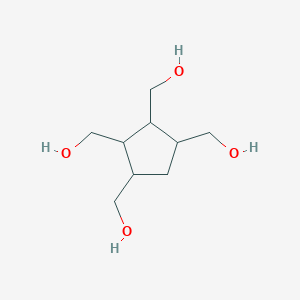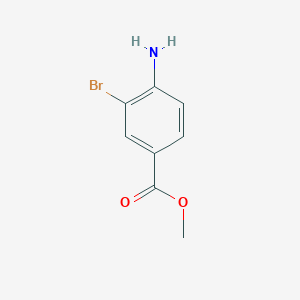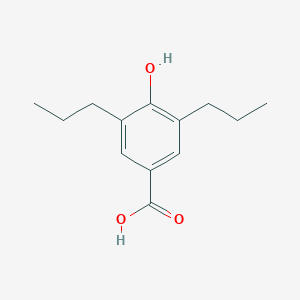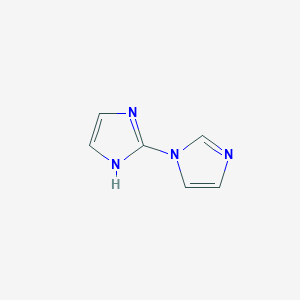
2-Ethyl-4,4-dimethyloxazol-5(4H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Ethyl-4,4-dimethyloxazol-5(4H)-one (EMDO) is a heterocyclic compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. EMDO is a cyclic imide that is synthesized from maleic anhydride and ethylamine.
Mécanisme D'action
The mechanism of action of 2-Ethyl-4,4-dimethyloxazol-5(4H)-one is not fully understood. However, it is believed that 2-Ethyl-4,4-dimethyloxazol-5(4H)-one acts by inhibiting enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX) that are involved in the production of inflammatory mediators such as prostaglandins and leukotrienes. 2-Ethyl-4,4-dimethyloxazol-5(4H)-one has also been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation.
Effets Biochimiques Et Physiologiques
2-Ethyl-4,4-dimethyloxazol-5(4H)-one has been shown to have various biochemical and physiological effects. 2-Ethyl-4,4-dimethyloxazol-5(4H)-one has been shown to reduce the production of inflammatory mediators such as prostaglandins and leukotrienes. 2-Ethyl-4,4-dimethyloxazol-5(4H)-one has also been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. In addition, 2-Ethyl-4,4-dimethyloxazol-5(4H)-one has been shown to have anticonvulsant activity and to reduce the severity of seizures in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
2-Ethyl-4,4-dimethyloxazol-5(4H)-one has several advantages for lab experiments. 2-Ethyl-4,4-dimethyloxazol-5(4H)-one is readily synthesized from commercially available starting materials and can be purified by recrystallization. 2-Ethyl-4,4-dimethyloxazol-5(4H)-one is also stable under normal laboratory conditions. However, 2-Ethyl-4,4-dimethyloxazol-5(4H)-one has some limitations for lab experiments. 2-Ethyl-4,4-dimethyloxazol-5(4H)-one is insoluble in water and some common organic solvents such as hexane and diethyl ether. 2-Ethyl-4,4-dimethyloxazol-5(4H)-one also has a low melting point, which can make handling and storage difficult.
Orientations Futures
For research on 2-Ethyl-4,4-dimethyloxazol-5(4H)-one include studying its potential as an antitumor and anti-inflammatory agent and evaluating its toxicity and pharmacokinetics in vivo.
Méthodes De Synthèse
2-Ethyl-4,4-dimethyloxazol-5(4H)-one is synthesized by reacting maleic anhydride with ethylamine in the presence of a catalyst such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) or triethylamine. The reaction takes place in a solvent such as toluene or dichloromethane at a temperature of 60-80°C for a period of 12-24 hours. The product is then purified by recrystallization from a suitable solvent such as ethanol or methanol.
Applications De Recherche Scientifique
2-Ethyl-4,4-dimethyloxazol-5(4H)-one has been extensively studied for its potential applications in various fields such as organic synthesis, material science, and medicinal chemistry. 2-Ethyl-4,4-dimethyloxazol-5(4H)-one is used as a building block in the synthesis of various heterocyclic compounds such as oxazoles, pyrazoles, and pyridazines. 2-Ethyl-4,4-dimethyloxazol-5(4H)-one is also used as a ligand in coordination chemistry and in the preparation of metal-organic frameworks (MOFs). In medicinal chemistry, 2-Ethyl-4,4-dimethyloxazol-5(4H)-one has been studied for its potential as an antitumor agent, anticonvulsant, and anti-inflammatory agent.
Propriétés
Numéro CAS |
106897-29-4 |
|---|---|
Nom du produit |
2-Ethyl-4,4-dimethyloxazol-5(4H)-one |
Formule moléculaire |
C7H11NO2 |
Poids moléculaire |
141.17 g/mol |
Nom IUPAC |
2-ethyl-4,4-dimethyl-1,3-oxazol-5-one |
InChI |
InChI=1S/C7H11NO2/c1-4-5-8-7(2,3)6(9)10-5/h4H2,1-3H3 |
Clé InChI |
YGFHISWMENSEAP-UHFFFAOYSA-N |
SMILES |
CCC1=NC(C(=O)O1)(C)C |
SMILES canonique |
CCC1=NC(C(=O)O1)(C)C |
Synonymes |
5(4H)-Oxazolone,2-ethyl-4,4-dimethyl-(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



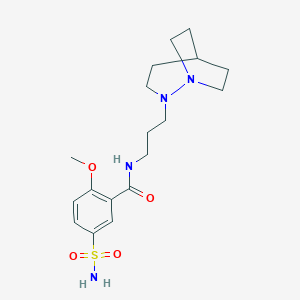
![6-Chloro-N-methyl-1,6-diazabicyclo[3.1.0]hexane-5-carboxamide](/img/structure/B25710.png)
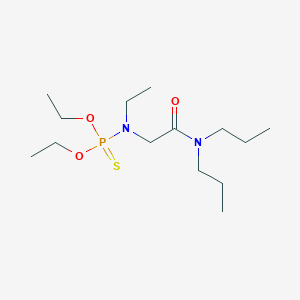
![5-Methylpyrrolo[1,2-a]thieno[2,3-e]pyrazine](/img/structure/B25716.png)
